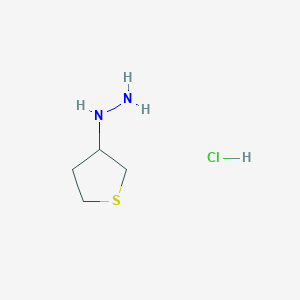

(Thiolan-3-yl)hydrazine hydrochloride

Description

(Thiolan-3-yl)hydrazine hydrochloride (CAS: 1803607-77-3), also referred to as (Thiolan-3-ylmethyl)hydrazine dihydrochloride, is a hydrazine derivative featuring a five-membered thiolane ring (saturated cyclic sulfide) substituted at the 3-position with a hydrazine moiety. Its molecular formula is C₅H₁₄Cl₂N₂S, with a molecular weight of 205.15 g/mol . The compound is characterized by:

- Structural uniqueness: A sulfur-containing thiolane ring paired with a hydrazine group, enabling dual reactivity from sulfur (nucleophilic properties) and nitrogen (reducing/chelating capabilities) .

- Synthesis: Typically involves controlled reactions of thiolane precursors with hydrazine under acidic conditions, optimized for yield and purity .

- Applications: Used in organic synthesis (e.g., heterocycle formation) and medicinal research (e.g., antioxidant and antimicrobial agent development) .

Properties

Molecular Formula |

C4H11ClN2S |

|---|---|

Molecular Weight |

154.66 g/mol |

IUPAC Name |

thiolan-3-ylhydrazine;hydrochloride |

InChI |

InChI=1S/C4H10N2S.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H |

InChI Key |

XBHYKVBYCQMLJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Thiolan-3-yl)hydrazine hydrochloride typically involves the reaction of thiolane derivatives with hydrazine under controlled conditions. One common method includes the condensation of thiolane-3-carboxaldehyde with hydrazine hydrate in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of (Thiolan-3-yl)hydrazine hydrochloride can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (Thiolan-3-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to yield thiolane derivatives with different functional groups.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of hydrazones or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like aldehydes or ketones are used in the presence of acid or base catalysts.

Major Products:

Scientific Research Applications

(Thiolan-3-yl)hydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It finds applications in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (Thiolan-3-yl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound a potential candidate for drug development. The thiolane ring may also contribute to its overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiolane and Thiane Derivatives

(Thian-3-yl)hydrazine Dihydrochloride

- Structure : Six-membered thiane ring (C₆H₁₁NS) with hydrazine at the 3-position.

- Key Differences : Larger ring size reduces steric hindrance compared to thiolane, altering reaction kinetics in nucleophilic substitutions .

- Applications : Less studied in biological assays but shows promise in metal chelation due to sulfur’s lone pairs .

1,2-Dithiolane

- Structure : Five-membered ring with two sulfur atoms.

- Key Differences: Lacks hydrazine group; known for disulfide bond formation and redox activity.

Oxygen-Containing Cyclic Ether Analogues

(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine Hydrochloride

- Structure : Oxolane (tetrahydrofuran derivative) with hydrazine and tetramethyl substituents.

- Reactivity : Oxygen’s electronegativity enhances polarity, improving solubility in polar solvents. However, reduced nucleophilicity compared to sulfur analogues .

- Biological Activity : Demonstrates antioxidant (IC₅₀ = 45 µM in DPPH assay) and antimicrobial properties (12 mm zone of inhibition against E. coli) .

(Tetrahydrofuran-3-yl)hydrazine Dihydrochloride

- Structure : Similar oxolane backbone but lacks methyl groups.

- Applications : Used in asymmetric synthesis due to chiral center; lower thermal stability than thiolane derivatives .

Substituted Benzyl Hydrazines

(3-Chlorobenzyl)hydrazine Hydrochloride

- Structure : Benzyl group with chloro-substituent.

- Reactivity : Aromatic ring enables π-π interactions in enzyme inhibition; chloro group enhances electrophilicity.

- Applications: Potent inhibitor of monoamine oxidase (MAO) enzymes, unlike sulfur/oxygen analogues .

(4-Bromo-2-fluorobenzyl)hydrazine Hydrochloride

- Structure : Halogenated benzyl group (Br, F).

- Unique Aspects : Halogens improve metabolic stability and binding affinity in receptor studies .

Aliphatic Hydrazine Derivatives

Cycloheptylhydrazine Hydrochloride

- Structure : Cycloheptane ring with hydrazine.

- Steric Effects : Larger ring increases steric hindrance, reducing reactivity in nucleophilic additions compared to thiolane derivatives .

Ethylhydrazine Hydrochloride

- Structure : Simple aliphatic hydrazine.

- Reactivity : Lacks cyclic or aromatic groups; primarily used as a reducing agent in industrial settings .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| (Thiolan-3-yl)hydrazine HCl | C₅H₁₄Cl₂N₂S | 205.15 | Thiolane, Hydrazine |

| (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine HCl | C₈H₁₉ClN₂O | 194.70 | Oxolane, Hydrazine |

| (Thian-3-yl)hydrazine HCl | C₆H₁₆Cl₂N₂S | 219.18 | Thiane, Hydrazine |

| (3-Chlorobenzyl)hydrazine HCl | C₇H₉Cl₂N₂ | 193.07 | Benzyl, Chloro, Hydrazine |

Key Research Findings

- Reactivity : Thiolane derivatives exhibit superior nucleophilic substitution rates compared to oxolane analogues due to sulfur’s polarizability .

- Biological Efficacy : Halogenated benzyl hydrazines show enhanced enzyme inhibition, while thiolane-based compounds excel in radical scavenging .

- Synthetic Utility : (Thiolan-3-yl)hydrazine’s dual functionality enables diverse applications, such as heterocycle synthesis (e.g., thiadiazoles) and metal complexation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.